(E)-3-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(2-HYDROXYPHENYL)-2-PROPEN-1-ONE
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Overview
Description
(E)-3-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(2-HYDROXYPHENYL)-2-PROPEN-1-ONE: is a complex organic compound with a unique structure that includes a pyrazole ring, a methoxyphenyl group, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include nitrobenzene, dimethylformamide, and various catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(E)-3-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(2-HYDROXYPHENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy and hydroxy groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. Typical conditions involve controlled temperatures and pH levels to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
(E)-3-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(2-HYDROXYPHENYL)-2-PROPEN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of (E)-3-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(2-HYDROXYPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-3,5-dimethyl-1H-pyrazole
- 4-methoxyphenyl derivatives
- 2-hydroxyphenyl derivatives
Uniqueness
What sets (E)-3-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(2-HYDROXYPHENYL)-2-PROPEN-1-ONE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H21N3O5 |
---|---|
Molecular Weight |
407.4g/mol |
IUPAC Name |
(E)-3-[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-4-methoxyphenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H21N3O5/c1-14-22(25(28)29)15(2)24(23-14)13-17-12-16(9-11-21(17)30-3)8-10-20(27)18-6-4-5-7-19(18)26/h4-12,26H,13H2,1-3H3/b10-8+ |
InChI Key |
OSOYNAJDOICEPU-CSKARUKUSA-N |
SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)C=CC(=O)C3=CC=CC=C3O)OC)C)[N+](=O)[O-] |
Isomeric SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)/C=C/C(=O)C3=CC=CC=C3O)OC)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)C=CC(=O)C3=CC=CC=C3O)OC)C)[N+](=O)[O-] |
Origin of Product |
United States |
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